![molecular formula C20H20N8OS B2683164 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide CAS No. 1797728-54-1](/img/structure/B2683164.png)
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide
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Overview
Description
Scientific Research Applications
Anticancer Properties
This compound has shown promising antiproliferative effects against various cancer cell lines. Specifically, compound 27 exhibited strong activity against hepatocellular carcinoma (Hep-G2), breast cancer (MCF-7), and colon cancer (HCT116) cells. It displayed an IC50 of 9.3 ± 1.1, 1.5 ± 0.1, 2.4 ± 0.2, and 17.3 ± 1.2 against these respective cancer cell lines. Further investigations revealed cell cycle arrest in the S and G0/G1 phases and strong apoptotic activity in liver cancer cells treated with compound 27 .
Triazole Synthesis
The compound is synthesized via copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC), forming a novel series of 1,2,3-triazole-6H-indolo[2,3-b]quinoxalines. This synthetic pathway offers efficient and sustainable construction of differentially-functionalized 1,2,4-triazoles .
Coordination Polymers
In coordination chemistry, the compound has been incorporated into coordination polymers. For instance, it is part of a Zn/Cd-containing coordination polymer with the ligand 3,5-bis(1’,2’,4’-triazol-1’-yl)pyridine. These materials are synthesized via solvothermal methods and exhibit interesting structural and fluorescence properties .
Redox-Active Linkers
The compound has been successfully incorporated as a redox-active linker in Mn(II)/Cu(II)-based coordination frameworks. Spectroelectrochemical studies have provided insights into its behavior, contributing to the understanding of these materials .
Drug Design
In silico studies, including Petra/Osiris/Molinspiration (POM) analysis, have identified promising candidates among the synthesized compounds. These features can guide future drug candidate design, emphasizing favorable ADME parameters, low toxicity, and anticipated bioactivity .
General Triazole Applications
The established synthetic route for this compound has broader implications, as several triazoles can be prepared under similar conditions. This methodology may find applications beyond this specific compound .
Mechanism of Action
properties
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N8OS/c1-13-3-2-4-15-18(13)25-20(30-15)26-19(29)14-5-7-27(8-6-14)16-9-17(23-11-22-16)28-12-21-10-24-28/h2-4,9-12,14H,5-8H2,1H3,(H,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEELUIOAJFQCII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3CCN(CC3)C4=NC=NC(=C4)N5C=NC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N8OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide |
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